molecular formula C11H9ClO3 B2706682 6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one CAS No. 845637-29-8

6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one

Cat. No.: B2706682
CAS No.: 845637-29-8
M. Wt: 224.64
InChI Key: QJKVIXRACLBRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one (CAS Number: 845637-29-8) is a synthetically modified coumarin derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a chloromethyl substituent at the C-4 position and a hydroxy group at the C-6 position of the core coumarin scaffold, a structure recognized for its diverse biological potential . The specific substitution pattern on this molecule makes it a valuable synthetic intermediate for the design and development of novel bioactive molecules. The core coumarin structure is known to possess a wide spectrum of biological activities, with research indicating that substituents at the C-3 and C-4 positions are particularly coveted for the development of new antibacterial agents . Furthermore, systematic structure-activity relationship (SAR) studies on coumarin derivatives have highlighted that the catechol group (adjacent hydroxy groups) is a key constituent for potent inhibitory activity against molecular targets such as Myeloid cell leukemia-1 (Mcl-1), an attractive target in cancer therapy . The presence of the chloromethyl group at C-4 provides a reactive handle for further chemical modifications, allowing researchers to synthesize a diverse array of analogs for probing biological mechanisms and optimizing pharmacological properties. This product is intended for research purposes as a chemical building block or intermediate in the synthesis of more complex molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(chloromethyl)-6-hydroxy-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-2-10-8(4-9(6)13)7(5-12)3-11(14)15-10/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKVIXRACLBRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of chromenones characterized by a fused benzopyrone structure, which is known for its potential therapeutic applications. The presence of both hydroxyl and chloromethyl groups enhances its reactivity and biological interactions.

Chemical Structure and Synthesis

The compound features a hydroxyl group at the 6-position and a chloromethyl group at the 4-position of the chromenone ring. The synthesis typically involves chloromethylation of 6-hydroxy-2H-chromen-2-one using methods such as the Blanc reaction, which employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Antioxidant Properties

Research indicates that 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to interact with reactive oxygen species (ROS) makes it a potential candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , making it effective against various bacterial strains. Studies have shown that it inhibits the growth of pathogens, suggesting its potential use in developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory activity of 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one. For instance, in carrageenan-induced paw edema models, this compound exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac . The anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Potential

The anticancer properties of coumarin derivatives, including 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, have been extensively studied. It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that the compound can target specific signaling pathways involved in tumor growth and metastasis .

The biological activity of 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one is largely attributed to its structural features:

  • Hydroxyl Group : This group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity and specificity.
  • Chloromethyl Group : This moiety may undergo metabolic activation, leading to reactive intermediates that interact with cellular components, influencing various biological pathways.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Demonstrated high hydroxyl radical-scavenging ability .
Antimicrobial Testing Effective against multiple bacterial strains; specific inhibition mechanisms are under investigation.
Anti-inflammatory Assessment Showed significant reduction in paw edema in rat models compared to Diclofenac .
Anticancer Studies Induced apoptosis in cancer cell lines; targeted key signaling pathways associated with tumor progression .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one is C11H9ClO3, with a molecular weight of 224.64 g/mol. Its structure features a hydroxyl group at the 6-position and a chloromethyl group at the 4-position of the chromenone ring. These functional groups contribute to its reactivity and biological interactions, making it suitable for various applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with reactive oxygen species (ROS) positions it as a potential therapeutic agent in oxidative stress management.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of pathogens, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory activity of this compound. For example, in carrageenan-induced paw edema models, it exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Anticancer Potential

The anticancer properties of coumarin derivatives, including this compound, have been extensively studied. It has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that the compound can target specific signaling pathways involved in tumor growth and metastasis .

Case Studies

Study Findings Reference
Antioxidant ActivityDemonstrated effective scavenging of free radicals; potential therapeutic applications in oxidative stress-related diseases.
Antimicrobial TestingInhibited growth of various bacterial strains; potential for new antimicrobial agent development.
Anti-inflammatory StudySignificant reduction in paw edema compared to Diclofenac; inhibition of pro-inflammatory cytokines observed.
Anticancer EvaluationInduced apoptosis and cell cycle arrest in cancer cells; targeted specific tumor growth pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituent effects are summarized below:

Key Findings from Comparative Studies

Chloromethyl vs. Bromomethyl Groups :

  • The chloromethyl group in the target compound offers greater synthetic versatility compared to bromomethyl analogs (e.g., 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one ). Chlorine’s smaller atomic radius reduces steric hindrance, facilitating nucleophilic substitutions .

Hydroxy and Methoxy Substituents :

  • Hydroxy groups at positions 6 or 7 (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one ) enhance hydrogen-bonding interactions with biological targets, improving binding affinity . Methoxy groups (e.g., 6-hydroxy-7-methoxy-4-methyl-2H-chromen-2-one ) increase lipophilicity and metabolic resistance .

Chlorine as a Bioisostere :

  • Chlorine substitution at position 6 (e.g., 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one ) mimics hydrogen in bioactivity while improving pharmacokinetic stability .

Hybrid Molecules :

  • The chloromethyl group in 4-(chloromethyl)-7-methoxy-2H-chromen-2-one has been utilized to synthesize coumarin-Schiff base hybrids with acetylcholinesterase inhibitory activity, demonstrating the functional importance of this substituent .

Q & A

Q. What are the established synthetic routes for 6-hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation reactions using substituted phenols and malonic acid derivatives. For example, phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) can facilitate cyclization under reflux conditions . Key parameters include:

  • Temperature: 80–100°C for 6–12 hours.
  • Catalyst: ZnCl₂ (5–10 mol%) enhances regioselectivity.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields ~60–75% purity.
ReagentRoleOptimal ConditionsYield (%)
POCl₃Cyclizing agentReflux, anhydrous65–70
ZnCl₂Lewis acid catalyst5 mol%, 90°C70–75
Malonic acidCarbonyl sourceStoichiometric, 8 hours60–65

Variations in solvent (e.g., DMF vs. toluene) and substituent positioning may alter product stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR:
  • Hydroxy proton: Broad singlet at δ 10.2–10.8 ppm (exchangeable with D₂O).

  • Chloromethyl group: δ 4.3–4.6 ppm (CH₂Cl) and δ 40–45 ppm (¹³C).

    • IR: Stretching vibrations at 1720 cm⁻¹ (lactone C=O) and 3200–3400 cm⁻¹ (OH).
    • UV-Vis: Strong absorbance at 280–320 nm (π→π* transitions in coumarin core) .

    Discrepancies in peak splitting (e.g., aromatic protons) may indicate rotational isomerism or impurities .

Q. How can researchers assess the purity of this compound prior to biological testing?

Methodological Answer:

  • HPLC: Use a C18 column (mobile phase: methanol/water 70:30, flow rate 1 mL/min). Purity >95% is ideal.
  • Melting Point: Sharp range (e.g., 180–182°C) confirms crystallinity.
  • Elemental Analysis: Match calculated vs. observed C, H, Cl, O percentages (e.g., C₁₀H₇ClO₃: C 57.02%, H 3.35%, Cl 16.82%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the chloromethyl group’s spatial orientation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement: Apply anisotropic displacement parameters for non-H atoms.
  • Key Metrics:
  • R-factor < 0.05 (e.g., R₁ = 0.048 in ).

  • Data-to-parameter ratio > 15:1 to avoid overfitting .

    ParameterValueSignificance
    R₁0.048Agreement with observed data
    wR₂0.136Weighted residuals
    C–C bond distance1.36–1.40 ÅConfirms aromaticity

    Disorder in the chloromethyl group may require PART instructions in SHELXL .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity in coumarin derivatives?

Methodological Answer:

  • Rational Design: Replace the chloromethyl group with Br or F to study electronic effects on enzyme inhibition (e.g., cytochrome P450).
  • Assays:
  • Antimicrobial: MIC testing against S. aureus (ATCC 25923) using broth dilution.
  • Anticancer: MTT assay on HeLa cells (IC₅₀ values correlate with lipophilicity).
    • SAR Trends: Electron-withdrawing groups (e.g., Cl) enhance activity by 30–50% compared to methyl derivatives .

Q. How can researchers resolve contradictions in reported biological data caused by synthetic impurities?

Methodological Answer:

  • Step 1: Validate synthetic protocols via 2D NMR (COSY, HSQC) to confirm regiochemistry.
  • Step 2: Use LC-MS to detect byproducts (e.g., dechlorinated analogs).
  • Step 3: Compare crystallographic data (CCDC entries) to rule out polymorphic interference .
  • Case Study: A 5% impurity in chloromethyl positioning reduced reported IC₅₀ values by 2-fold in kinase assays .

Q. What computational tools predict intermolecular interactions in crystal packing for this compound?

Methodological Answer:

  • Mercury CSD: Analyze π-π stacking (3.5–4.0 Å distances) and hydrogen-bonding motifs (O–H⋯O=C, 2.7–3.0 Å).
  • ConQuest: Search Cambridge Structural Database (CSD) for similar coumarin derivatives (e.g., refcode XZZ in ).
  • Packing Similarity: Use RMSD < 0.5 Å to identify isostructural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.